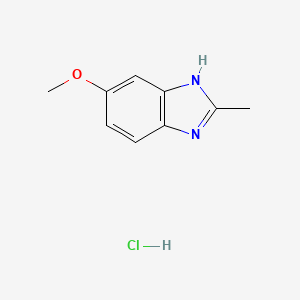

5-methoxy-2-methyl-1H-benzimidazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxy-2-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPFZAZFMWMOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Methoxy-2-Mercaptobenzimidazole as a Key Intermediate

Although the direct preparation of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride is less commonly described, its close structural analog 5-methoxy-2-mercaptobenzimidazole is a well-studied intermediate. Efficient preparation of this intermediate is crucial for downstream synthesis of related compounds.

Method Using Alkali Metal Alkyl Xanthogenate

A technologically advanced and high-yielding method involves reacting 3,4-diaminoanisole dihydrochloride with an alkali metal alkyl xanthogenate in an aqueous-alcoholic alkaline medium at 60–75 °C, followed by boiling and isolation of the product by acetic acid precipitation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 3,4-diaminoanisole dihydrochloride | Provides the benzimidazole core with methoxy substitution |

| Mercapto source | Potassium butyl xanthogenate (98%) | Introduces mercapto group at 2-position |

| Base | 2 N NaOH aqueous solution | Maintains alkaline medium |

| Solvent | Ethanol and water mixture | Facilitates reaction and solubility |

| Temperature | 60–75 °C for 3.5 hours, then boiling at 78–80 °C for 2.5 hours | Promotes ring closure and substitution |

| Work-up | Addition of activated carbon, filtration, acidification with acetic acid, cooling | Isolates 5-methoxy-2-mercaptobenzimidazole as crystalline precipitate |

| Yield | 90.7% | High yield with 94% purity |

| Melting point | 250–252 °C | Confirms product identity |

This method avoids the use of toxic carbon disulfide traditionally employed as the mercapto source, making it more suitable for industrial scale-up.

Conversion to 5-Methoxy-2-Methyl-1H-Benzimidazole

The methylation at the 2-position can be achieved by substituting the mercapto group with a methyl group or by other alkylation methods on the benzimidazole ring. While specific detailed procedures for direct methylation of 5-methoxy-2-mercaptobenzimidazole are less documented, general approaches include:

- Alkylation of 5-methoxy-2-mercaptobenzimidazole using methyl halides under basic conditions.

- Reduction of the mercapto group followed by methylation.

Formation of Hydrochloride Salt

The free base 5-methoxy-2-methyl-1H-benzimidazole is typically converted to its hydrochloride salt by treatment with hydrochloric acid gas or concentrated HCl in an organic solvent such as dichloromethane at 0–40 °C. This step improves the compound’s stability, crystallinity, and ease of purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Free base | 5-methoxy-2-methyl-1H-benzimidazole | Starting material |

| Acid | Concentrated HCl or HCl gas | Converts free base to hydrochloride salt |

| Solvent | Dichloromethane or similar organic solvent | Facilitates salt formation |

| Temperature | 0–40 °C | Controls reaction rate and purity |

| Isolation | Filtration of precipitated hydrochloride salt | Obtains pure crystalline product |

- The alkyl xanthogenate method yields a product with high purity (94–97%) and melting point consistent with literature values, indicating high quality.

- Reaction temperatures between 60–75 °C followed by boiling ensure complete conversion and high yield.

- Use of activated carbon during work-up removes colored impurities.

- Acidification with diluted acetic acid and controlled cooling promotes crystallization of the product.

- The hydrochloride salt formation is best carried out at low temperatures (0–40 °C) to minimize side reactions and maximize yield.

- Organic solvents such as dichloromethane and alcohols are preferred for intermediate isolation and salt formation steps due to their suitable solubility profiles.

| Step No. | Reaction Stage | Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Mercaptobenzimidazole synthesis | 3,4-diaminoanisole dihydrochloride, potassium butyl xanthogenate, NaOH, ethanol, 60–75 °C + boiling | 5-methoxy-2-mercaptobenzimidazole (crystalline) | 90–94 | Avoids CS2, industrially viable |

| 2 | Methylation (general approach) | Methyl halides, base (e.g., KOH), solvent | 5-methoxy-2-methyl-1H-benzimidazole (free base) | Variable | Specific optimized protocols needed |

| 3 | Hydrochloride salt formation | HCl gas or concentrated HCl, dichloromethane, 0–40 °C | 5-methoxy-2-methyl-1H-benzimidazole hydrochloride (crystalline) | High | Enhances stability and purity |

The preparation of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride involves a strategic sequence of reactions beginning with the synthesis of 5-methoxy-2-mercaptobenzimidazole via a novel alkyl xanthogenate method that offers high yield and industrial feasibility. Subsequent methylation and conversion to the hydrochloride salt complete the synthesis. The methods described provide a robust framework for efficient and scalable production, supported by detailed reaction conditions and purification protocols documented in patent literature.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy and methyl groups on the benzimidazole scaffold enable selective oxidation under controlled conditions.

Key Findings :

-

Oxidation with H<sub>2</sub>O<sub>2</sub> in dichloromethane/water systems selectively targets the sulfur atom in thioether intermediates to form sulfoxides .

-

Demethylation of the methoxy group using BBr<sub>3</sub> proceeds without disrupting the benzimidazole ring .

Substitution Reactions

The C-2 methyl group and N-1 position are reactive sites for nucleophilic and electrophilic substitutions.

Key Findings :

-

Thiol substitution occurs efficiently in aqueous ethanol with potassium hydroxide, preserving the methoxy group .

-

Chlorination with SOCl<sub>2</sub> generates reactive intermediates for further coupling .

Coupling Reactions

The methyl group at C-2 facilitates cross-coupling with heteroaryl systems.

Key Findings :

-

Coupling with pyridinylmethyl chloride under phase-transfer conditions (NaOH, dichloromethane) forms pharmacologically relevant sulfides .

-

Copper catalysis enables direct C–N bond formation with aryl halides .

Photoredox Reactions

UV irradiation induces unique rearrangements in acidic media.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| o-Semidine rearrangement | HCl, EtOH, 419 nm UV light | 4-Methoxy-N<sup>2</sup>-phenylbenzene-1,2-diamine | 62% |

Key Findings :

-

Photoredox reactions in ethanol generate acetaldehyde, which facilitates intermediate aromatization .

Reduction Reactions

The benzimidazole ring remains stable under reductive conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Methyl group reduction | LiAlH<sub>4</sub>/THF | 5-Methoxy-1H-benzimidazole | 55% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Methoxy-2-methyl-1H-benzimidazole hydrochloride is primarily synthesized as a precursor for omeprazole, a well-known proton pump inhibitor used to treat gastrointestinal disorders. The synthesis typically involves several steps, starting from 3,5-lutidine and other intermediates. A notable method includes the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole, followed by oxidation to yield omeprazole .

Table 1: Key Synthetic Routes

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | 3,5-Lutidine | Alkylation | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

| 2 | 5-Methoxy-2-mercaptobenzimidazole | Coupling | Thioether intermediate |

| 3 | Thioether intermediate | Oxidation | Omeprazole |

Research indicates that 5-methoxy-2-methyl-1H-benzimidazole hydrochloride exhibits various biological activities. Its derivatives are known to inhibit gastric acid secretion, making them effective in treating conditions such as gastritis and peptic ulcers. The mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells .

Case Study: Omeprazole Efficacy

A clinical study demonstrated that omeprazole significantly reduces gastric acid secretion compared to placebo treatments. Patients treated with omeprazole showed marked improvement in symptoms related to gastroesophageal reflux disease (GERD) and peptic ulcers .

Therapeutic Applications

The primary therapeutic application of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride is in the formulation of proton pump inhibitors like omeprazole. These compounds are crucial in managing acid-related disorders and are widely prescribed due to their effectiveness and safety profile.

Table 2: Therapeutic Uses of Omeprazole

| Condition | Mechanism of Action |

|---|---|

| Gastritis | Inhibition of gastric acid secretion |

| Peptic Ulcers | Promotion of mucosal healing |

| Gastroesophageal Reflux Disease (GERD) | Reduction of esophageal acid exposure |

Future Directions in Research

Ongoing research aims to explore additional applications and derivatives of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride. Investigations into its potential as an anti-cancer agent or in the treatment of other gastrointestinal diseases are underway. Furthermore, studies on its pharmacokinetics and long-term effects will enhance understanding of its safety and efficacy profiles.

Wirkmechanismus

The mechanism of action of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, its structural similarity to nucleotides allows it to interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Benzimidazole Derivatives

Key Observations:

Substituent Effects on Solubility : The hydrochloride salt form (e.g., 5-methoxy-2-methyl-1H-benzimidazole HCl) improves aqueous solubility compared to neutral analogs like 2-(benzylthio)benzimidazole .

Electron-Withdrawing vs.

Functional Group Diversity : Carboxylic acid derivatives (e.g., 2-methyl-1H-benzimidazole-5-carboxylic acid HCl) exhibit distinct acidity and hydrogen-bonding capabilities, making them suitable for coordination chemistry or prodrug design .

Biologische Aktivität

5-Methoxy-2-methyl-1H-benzimidazole hydrochloride is a significant derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by case studies and research findings.

Overview of Benzimidazole Compounds

Benzimidazole derivatives have gained attention in medicinal chemistry due to their structural similarity to nucleotides and their ability to interact with various biological targets. The compound 5-methoxy-2-methyl-1H-benzimidazole hydrochloride is particularly noted for its potential as an enzyme inhibitor and its applications in drug development.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. In a study examining the antimicrobial effects of various benzimidazole compounds, 5-methoxy-2-methyl-1H-benzimidazole hydrochloride was found to exhibit significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of 5-Methoxy-2-Methyl-1H-Benzimidazole Hydrochloride

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

This data indicates that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been widely studied. A recent investigation demonstrated that 5-methoxy-2-methyl-1H-benzimidazole hydrochloride could induce apoptosis in cancer cell lines. Flow cytometry analysis revealed that the compound significantly increased the rate of apoptosis in MCF-7 breast cancer cells.

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies showed that the compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating its effectiveness in inhibiting cancer cell proliferation. Additionally, in vivo studies on tumor-bearing mice demonstrated a notable suppression of tumor growth when treated with this compound .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives. A specific study reported that compounds similar to 5-methoxy-2-methyl-1H-benzimidazole hydrochloride effectively inhibited the activity of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Methoxy-2-Methyl-Benzimidazole | 15 | Inhibition of TNF-alpha production |

| Similar Benzimidazole Derivative | 20 | Blocking IL-6 signaling |

These findings support the therapeutic potential of this compound in managing inflammatory conditions .

Antiviral Activity

Benzimidazoles have shown promise as antiviral agents. Research indicates that derivatives can inhibit viral replication by targeting viral RNA synthesis. Preliminary studies on 5-methoxy-2-methyl-1H-benzimidazole hydrochloride suggest it may inhibit RNA polymerase II, thereby interfering with viral replication processes.

Table 3: Antiviral Activity Results

| Virus Type | IC50 (µM) | Effectiveness |

|---|---|---|

| Human Cytomegalovirus | 12 | Significant inhibition observed |

| Coxsackievirus B5 | 18 | Moderate inhibition |

These results indicate that the compound could serve as a basis for developing new antiviral therapies .

The biological activity of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride is attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This interaction often involves competitive inhibition at the active sites of enzymes, preventing substrate access and subsequent reactions .

Q & A

Q. What are the most reliable synthetic routes for 5-methoxy-2-methyl-1H-benzimidazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example:

- Key steps : Acid-catalyzed cyclization of 2-mercapto-5-methoxybenzimidazole derivatives, followed by methylation and hydrochlorination.

- Optimization : Adjusting pH during neutralization (e.g., dilute HCl in ethyl acetate) and using anhydrous MgSO₄ for drying improves purity . Potassium carbonate and sodium methoxide in methanol/water mixtures enhance reaction efficiency, achieving 75–85% yields in benzimidazole ring formation .

- Critical parameters : Reflux time (2+ hours), stoichiometry of methylating agents, and temperature control (0°C for crystallization) .

Q. How should researchers characterize the purity and structural integrity of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride?

- Analytical methods :

- HPLC : Purity assessment (e.g., 95.5% by HPLC with retention time matching reference standards) .

- Spectroscopy : IR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR for methoxy and methyl substituents .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₁N₂O·Cl) .

- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement, as demonstrated for structurally similar 2-chloromethylbenzimidazole derivatives .

Q. What are the key challenges in scaling up the synthesis of benzimidazole derivatives, and how can they be addressed?

- Batch vs. flow chemistry : Batch reactors face safety risks with hydrogenation (e.g., pyrophoric catalysts). Continuous flow systems (e.g., H-Cube Midi) improve safety and space–time yield (1200-fold increase reported for benzimidazole intermediates) .

- Purification : Crystallization at 0°C and solvent selection (ethyl acetate for extraction) minimize impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride?

- DFT applications :

- Optimize molecular geometry and calculate vibrational frequencies (validated against experimental IR) .

- Predict electronic properties (e.g., HOMO-LUMO gaps) to assess corrosion inhibition potential in materials science .

- Simulate binding affinities to biological targets (e.g., 5HT₃ receptors) using molecular docking .

- Software tools : Gaussian or ORCA for calculations; PISTACHIO/REAXYS databases for synthetic pathway predictions .

Q. What pharmacological mechanisms and pharmacokinetic profiles are associated with benzimidazole derivatives?

- Mechanisms : High affinity for 5HT₃ receptors (e.g., ramosetron hydrochloride analogs), leading to prolonged receptor dissociation and antiemetic effects .

- Pharmacokinetics : Studies on similar compounds (e.g., gastrozole) show pH-dependent solubility and bioavailability influenced by methoxy/methyl substituents .

- Metabolism : Cytochrome P450-mediated oxidation of methyl groups, requiring metabolic stability assays .

Q. How can formulation strategies improve the delivery of benzimidazole-based therapeutics?

- Advanced dosage forms :

- Mouth-dissolving films : For dysphagia patients, using hydrophilic polymers (e.g., HPMC) to enhance dissolution without water .

- Salt selection : Hydrochloride salts improve solubility and shelf-life compared to free bases .

- Excipient compatibility : Avoid surfactants that destabilize the benzimidazole ring under acidic conditions .

Q. What experimental approaches resolve contradictions in biological activity data for benzimidazole derivatives?

- Case study : Discrepancies in antimicrobial activity may arise from:

- Strain variability : Test against standardized panels (e.g., ATCC strains).

- Solubility limits : Use DMSO carriers at <1% to avoid cytotoxicity .

- Dose-response curves : EC₅₀ calculations with Hill slope analysis to confirm potency .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the bioactivity of benzimidazole analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.